molecular formula C10H14ClN B11911821 N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride

Cat. No.: B11911821
M. Wt: 183.68 g/mol
InChI Key: NHHFSCSFZTWSKR-UHFFFAOYSA-N
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Description

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is a bicyclic amine compound characterized by a partially saturated indene ring system with a methyl group attached to the nitrogen atom and a hydrochloride salt form. Its molecular formula is C₁₀H₁₄ClN, with a monoisotopic mass of 183.0815 g/mol . The compound is structurally defined by a 2,3-dihydro-1H-inden scaffold, which confers rigidity and hydrophobic properties, making it relevant in medicinal chemistry for targeting protein interactions, particularly in cereblon (CRBN)-dependent pathways .

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-5-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-10-6-5-8-3-2-4-9(8)7-10;/h5-7,11H,2-4H2,1H3;1H

InChI Key

NHHFSCSFZTWSKR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(CCC2)C=C1.Cl

Origin of Product

United States

Preparation Methods

Substrate Preparation and Methylation

The synthesis of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride typically begins with 2,3-dihydro-1H-inden-5-amine as the primary precursor. Methylation of the amine group is achieved using formaldehyde and dimethylamine in the presence of sulfuric acid as a catalyst. This method, adapted from analogous indene derivatives, involves refluxing the reactants in a polar aprotic solvent such as tetrahydrofuran (THF) at −20°C to room temperature for 12–24 hours.

Table 1: Representative Reductive Amination Conditions

PrecursorMethylating AgentCatalystSolventTemperatureYield
2,3-Dihydro-1H-inden-5-amineFormaldehydeH₂SO₄THF−20°C → rt68%
Indoline derivativesDimethylamineNoneMeOH70°C83%

Post-methylation, the free base is converted to the hydrochloride salt via treatment with concentrated hydrochloric acid, followed by recrystallization from acetone or ethanol.

Cyclization Approaches

Intramolecular Cyclization of Amino-Indene Derivatives

Alternative routes employ cyclization reactions to construct the indene ring system while introducing the methylamine moiety. For example, 5-nitroindene derivatives undergo hydrogenation over palladium-on-carbon (Pd/C) in methanol, followed by reductive amination with methylamine gas under high-pressure conditions. This one-pot method reduces nitro groups to amines while facilitating cyclization, achieving a 72% yield after salt formation.

Tscherniac-Einhorn Reaction Adaptations

Adapting methodologies from related indoline systems, the Tscherniac-Einhorn reaction has been explored for synthesizing N-methylated indenamines. This involves reacting indene derivatives with 2-(hydroxymethyl)isoindoline-1,3-dione in concentrated sulfuric acid, followed by hydrazine hydrate-mediated phthalimide deprotection. Subsequent methylation and HCl treatment yield the target compound with 58% overall efficiency.

Advanced Functionalization and Optimization

Continuous Flow Reactor Enhancements

Industrial-scale production utilizes continuous flow reactors to improve reaction control and reproducibility. A representative protocol involves pumping 2,3-dihydro-1H-inden-5-amine and methyl chloride gas through a heated reactor column packed with acidic ion-exchange resin, achieving 89% conversion at 120°C.

Analytical and Purification Techniques

Characterization Data

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.73 (s, 1H, NH), 8.57 (s, 1H, aromatic), 3.41–3.32 (m, 2H, CH₂), 2.25 (s, 3H, N-CH₃).

  • IR (KBr): 3359 cm⁻¹ (N-H stretch), 3012 cm⁻¹ (C-H aromatic).

Purification Protocols

Final purification typically involves flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures. Purity exceeding 99% is confirmed via HPLC using methanol/water (80:20) mobile phases .

Chemical Reactions Analysis

Types of Reactions

The compound participates in several reaction pathways due to its amine group and aromatic indene structure:

  • Oxidation : Conversion to ketones or aldehydes via oxidation of the amine group.

  • Reduction : Formation of secondary amines or alcohols through hydrogenation or reductive amination.

  • Substitution : Nucleophilic or electrophilic substitution at the amine group or aromatic ring.

  • Alkylation : Introduction of alkyl groups via N-alkylation (e.g., using alkyl halides).

Common Reagents and Conditions

Reagents and conditions for analogous indenamine derivatives include:

Reaction Type Reagents Conditions
Oxidation KMnO₄, CrO₃Aqueous acidic or neutral media
Reduction LiAlH₄, NaBH₄Ethanol or THF solvent
Substitution Alkyl halides (e.g., R-X)Basic conditions (NaOH, pyridine)
Alkylation Propyl esters, methylating agentsTwo-phase systems (toluene/water)

(Data extrapolated from similar indenamine derivatives )

Major Products

Key products formed during these reactions include:

  • Oxidation : Ketones (e.g., 5-methylindanone) or aldehydes.

  • Reduction : Secondary amines (e.g., N-methyl-5-aminoindane).

  • Substitution : N-alkyl derivatives (e.g., N-ethyl or N-propyl variants).

  • Alkylation : Modified amine derivatives with extended alkyl chains.

Reaction Monitoring and Analysis

Analytical methods for analogous compounds include:

  • IR spectroscopy : Tracks amine oxidation (e.g., NH stretch shifts).

  • Mass spectrometry (EI-MS) : Identifies molecular ions (e.g., M⁺ at m/z 133 for related compounds ).

  • TLC : Monitors reaction progress using hexane/ethyl acetate mixtures .

Scientific Research Applications

Medicinal Chemistry

Precursor for Anti-Parkinson Drugs

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride serves as an important intermediate in the synthesis of rasagiline, a well-known anti-Parkinson medication. Rasagiline functions as an irreversible monoamine oxidase B inhibitor, which helps increase dopamine levels in the brain and provides neuroprotective effects. The synthesis of rasagiline involves the reduction of 2,3-dihydro-1H-indenes-1-ketoxime to obtain this compound, which can then be converted into rasagiline through further chemical reactions .

Pharmacological Properties

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties similar to those of rasagiline. Studies have shown that compounds derived from this amine can protect neuronal cells from apoptosis and oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from this base structure have demonstrated significant growth inhibition against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited percent growth inhibitions ranging from 51% to 86% against different cancer cell types .

Synthesis and Industrial Applications

Improved Synthesis Methods

Innovative methods for synthesizing this compound have been developed to enhance yield and reduce costs. Techniques such as one-pot reactions using alumino-nickel catalysts under alkaline conditions have been reported to simplify the process while maintaining high efficiency . These advancements are crucial for industrial-scale production and facilitate further research into its applications.

Mechanism of Action

The mechanism of action of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-2,3-dihydro-1H-inden-5-amine hydrochloride and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound Methyl group at N, unsubstituted inden ring C₁₀H₁₄ClN CRBN-dependent antiproliferative activity; hydrophobic core enhances protein binding
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Diethyl groups at C5 and C6 C₁₃H₂₀ClN Amino fragment for indacaterol (bronchodilator); enhanced steric bulk
6-Bromo-2,3-dihydro-1H-inden-5-amine hydrochloride Bromine at C6 C₉H₁₁BrClN Increased molecular weight (248.55 g/mol); potential halogen-dependent reactivity
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride Chlorine at C5, stereospecific (S-config) C₉H₁₁Cl₂N Antiviral activity (e.g., TMV inhibition); enantiomeric specificity impacts efficacy
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine Dimethyl groups at C2 C₁₁H₁₅N Enhanced hydrophobicity; potential for improved blood-brain barrier penetration

Structural and Functional Analysis

Core Scaffold Modifications :

  • The 2,3-dihydro-1H-inden moiety is conserved across all compounds, providing a rigid bicyclic framework. Substitutions at the N-position (e.g., methyl vs. hydrogen) and ring positions (e.g., C5, C6) dictate electronic and steric properties.
  • Halogenated Derivatives (e.g., 6-bromo, 5-chloro):

  • Chlorine at C5 in (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride correlates with antiviral activity against tobacco mosaic virus (TMV), likely due to interference with viral replication .

Biological Activity :

  • CRBN-Dependent Antiproliferative Effects : this compound and analogs (e.g., compounds 2, 26, 51 in ) exhibit CRBN-dependent cytotoxicity, suggesting utility in targeted protein degradation therapies.
  • Antiviral Activity : Lycoricidine derivatives with structural similarities (e.g., N-methyl-2-methoxy substitutions) demonstrate inhibition of TMV-CP protein expression, a mechanism possibly shared by chloro-substituted indenamines .

Synthetic Routes :

  • Friedel-Crafts Reactions : Commonly used for indene ring formation (e.g., in 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride synthesis) .
  • Reductive Amination : Critical for introducing the methyl group at the N-position in the target compound .

Physicochemical Properties :

  • Hydrochloride Salt Form : Improves aqueous solubility for pharmaceutical formulations across all compounds.
  • Lipophilicity : Methyl and ethyl groups enhance membrane permeability, while halogens (Br, Cl) may reduce solubility but improve target affinity .

Biological Activity

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its structural features that allow it to interact with various biological targets. The compound is a derivative of indene and exhibits properties that make it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter transporters. It has been identified as a potent monoamine uptake inhibitor, specifically targeting:

  • Serotonin Transporter (SERT) : Ki value of 0.42 nM
  • Dopamine Transporter (DAT) : Ki value of 1.7 nM
  • Norepinephrine Transporter (NET) : Ki value of 5.8 nM

These interactions suggest that the compound may influence neurotransmitter levels in the brain, potentially offering therapeutic benefits in mood disorders and other neuropsychiatric conditions .

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and have potential applications in treating infections .

Case Studies

  • Anticancer Activity : A study demonstrated that related compounds derived from the indene structure showed significant inhibition of colony formation in pancreatic cancer cells. This suggests that this compound may have similar effects due to its structural analogies .
  • Neuropharmacological Effects : In vivo studies have indicated that the compound can cross the blood-brain barrier and exert central effects following systemic administration. This property is crucial for developing treatments for neurological disorders .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound, assessing their biological activities through in vitro and in vivo models. The findings highlight:

CompoundActivityKi Value (nM)Reference
N-Methyl-2,3-dihydro-1H-indeneSERT Inhibition0.42
N-Methyl DerivativeDAT Inhibition1.7
Related Indene CompoundsAnticancerVaried

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, methylamine (generated from its hydrochloride salt using NaOH) reacts with halogenated indene derivatives under controlled conditions. Optimization involves adjusting solvent polarity (e.g., methylene chloride), temperature (room temperature to reflux), and stoichiometric ratios of reactants. Catalysts like TCEP or DTT may enhance yield by preventing disulfide formation in amine-containing intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer : Use 1H/13C NMR to confirm the indene backbone and methylamine substitution (e.g., singlet for N-methyl protons at ~2.5 ppm). Mass spectrometry (MS) with ESI+ mode identifies the molecular ion peak ([M+H]+) and fragmentation patterns. Elemental analysis validates stoichiometry (C, H, N, Cl). For purity assessment, HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How can impurities such as enantiomers or byproducts be identified and quantified?

  • Methodological Answer : Enantiomeric impurities (e.g., (1S,4S)-isomers) are resolved using chiral HPLC with cellulose-based columns and polar mobile phases. GC-MS identifies volatile byproducts (e.g., unreacted methylamine). Quantitative impurity profiling employs LC-MS/MS with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How do molecular docking studies inform the compound’s potential biological activity?

  • Methodological Answer : Docking against targets like penicillin-binding protein 2a (PBP2a) or Mycobacterium tuberculosis enzymes involves AutoDock Vina or Schrödinger Suite . Protonation states are adjusted at physiological pH, and binding affinities (ΔG values) are calculated. For example, analogs with ΔG ≤ -4.2 kcal/mol (e.g., indenamine derivatives) show strong interactions with active-site residues like Lys273 or Tyr297 .

Q. What strategies mitigate stability challenges (e.g., hygroscopicity or thermal degradation)?

  • Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Hygroscopicity is minimized by storing the hydrochloride salt in desiccators with silica gel. Lyophilization stabilizes the compound for long-term storage. Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC-UV .

Q. How can discrepancies in NMR or MS data be resolved during structural validation?

  • Methodological Answer : For ambiguous NMR signals, 2D experiments (COSY, HSQC) clarify coupling relationships. Isotopic labeling (e.g., 13C-methylamine) confirms substitution sites. In MS, high-resolution (HRMS) distinguishes isobaric impurities (e.g., Cl vs. CH3SO3 adducts) .

Q. What experimental designs are optimal for studying enantiomer-specific pharmacological effects?

  • Methodological Answer : Chiral resolution via preparative HPLC yields pure enantiomers. In vitro assays (e.g., MIC against H37Rv Mycobacterium) compare activity. In vivo pharmacokinetics (e.g., Cmax, AUC) are assessed in rodent models using enantiomer-specific LC-MS/MS quantification .

Q. How do solvent and pH conditions affect the compound’s solubility and reactivity?

  • Methodological Answer : Hansen solubility parameters predict solubility in polar aprotic solvents (e.g., DMSO). Reactivity in basic media (pH > 8) is studied via UV-Vis kinetics , monitoring deprotonation or decomposition. Buffered solutions (pH 4–7) stabilize the hydrochloride form .

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